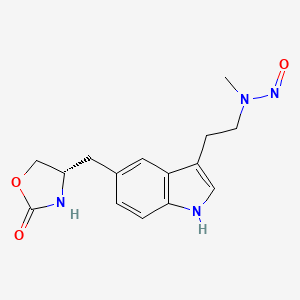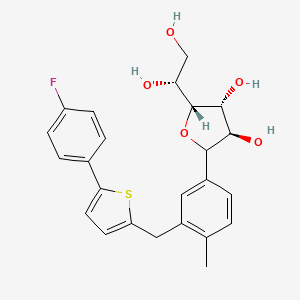
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: is a complex organic compound with the molecular formula C24H25FO5S and a molecular weight of 444.52 g/mol . This compound is often used as an impurity standard in the quality control and assurance processes during the commercial production of Canagliflozin and its related formulations .
Análisis De Reacciones Químicas
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol is closely related to its role as an impurity in Canagliflozin formulations. It interacts with various molecular targets and pathways involved in the pharmacokinetics and pharmacodynamics of Canagliflozin . The compound’s effects are mediated through its interactions with specific enzymes and receptors, influencing the overall efficacy and safety of the drug .
Comparación Con Compuestos Similares
1,2-Dihydroxyethyl)-4-methylphenyl)tetrahydrofuran-3,4-diol: can be compared with other similar compounds, such as:
- (2R,3S,4R,5S)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol .
- (2R,3R,4R)-2-(®-1,2-dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol .
These compounds share structural similarities but differ in their specific functional groups and molecular configurations, which can influence their chemical properties and biological activities .
Propiedades
Fórmula molecular |
C24H25FO5S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23?,24-/m1/s1 |
Clave InChI |
ZLPSHXQANWMHSC-JCQDQNGYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
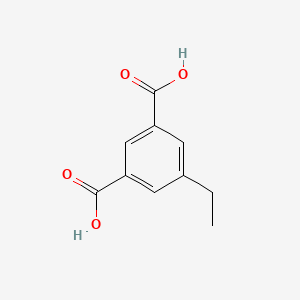
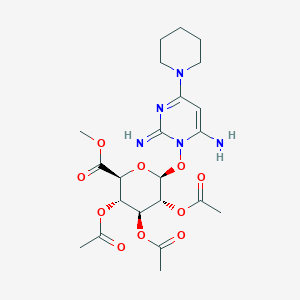


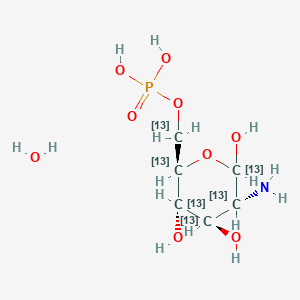

![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

